molecular formula C18H20BrN3O3 B10877791 4-Bromo-2-{[4-(3-nitrobenzyl)piperazin-1-yl]methyl}phenol

4-Bromo-2-{[4-(3-nitrobenzyl)piperazin-1-yl]methyl}phenol

Cat. No.: B10877791
M. Wt: 406.3 g/mol
InChI Key: LNUDVIBPYDFDBX-UHFFFAOYSA-N
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Description

4-BROMO-2-{[4-(3-NITROBENZYL)PIPERAZINO]METHYL}PHENOL is a complex organic compound with the molecular formula C({18})H({20})BrN({3})O({3}) This compound features a brominated phenol core, a nitrobenzyl group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-2-{[4-(3-NITROBENZYL)PIPERAZINO]METHYL}PHENOL typically involves multi-step organic reactions. One common synthetic route includes:

    Bromination: The starting material, 2-hydroxybenzaldehyde, undergoes bromination using bromine in the presence of a suitable solvent like acetic acid to yield 4-bromo-2-hydroxybenzaldehyde.

    Formation of Piperazine Derivative: The brominated intermediate is then reacted with 3-nitrobenzyl chloride in the presence of piperazine under basic conditions to form the piperazine derivative.

    Final Coupling: The final step involves the coupling of the piperazine derivative with the brominated phenol under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic group can undergo oxidation reactions to form quinones.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO({3})).

    Reduction: Hydrogen gas (H({2})).

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K({3})).

Major Products

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-BROMO-2-{[4-(3-NITROBENZYL)PIPERAZINO]METHYL}PHENOL is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. The presence of the piperazine ring and nitrobenzyl group suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

Medicinally, compounds with similar structures have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties. The specific interactions of 4-BROMO-2-{[4-(3-NITROBENZYL)PIPERAZINO]METHYL}PHENOL with biological macromolecules are of significant interest.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced polymers and materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 4-BROMO-2-{[4-(3-NITROBENZYL)PIPERAZINO]METHYL}PHENOL exerts its effects is largely dependent on its interaction with molecular targets. The nitro group can participate in redox reactions, while the piperazine ring can interact with various receptors or enzymes. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-nitrophenol: Similar in structure but lacks the piperazine moiety.

    3-Nitrobenzyl bromide: Contains the nitrobenzyl group but lacks the phenol and piperazine components.

    4-(3-Nitrobenzyl)piperazine: Contains the piperazine and nitrobenzyl groups but lacks the brominated phenol.

Uniqueness

4-BROMO-2-{[4-(3-NITROBENZYL)PIPERAZINO]METHYL}PHENOL is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential and develop new derivatives with enhanced properties.

Properties

Molecular Formula

C18H20BrN3O3

Molecular Weight

406.3 g/mol

IUPAC Name

4-bromo-2-[[4-[(3-nitrophenyl)methyl]piperazin-1-yl]methyl]phenol

InChI

InChI=1S/C18H20BrN3O3/c19-16-4-5-18(23)15(11-16)13-21-8-6-20(7-9-21)12-14-2-1-3-17(10-14)22(24)25/h1-5,10-11,23H,6-9,12-13H2

InChI Key

LNUDVIBPYDFDBX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)[N+](=O)[O-])CC3=C(C=CC(=C3)Br)O

Origin of Product

United States

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